molecular formula C11H8F3N3O2 B2927791 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid CAS No. 926247-69-0

5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2927791
CAS No.: 926247-69-0
M. Wt: 271.199
InChI Key: QWUOVGDXFAZAAB-UHFFFAOYSA-N
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Description

5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a methyl group. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-(trifluoromethyl)pyridine-2-carboxylic acid and hydrazine hydrate.

  • Reaction Steps: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with hydrazine hydrate to form the pyrazole ring.

  • Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches, with each batch undergoing rigorous quality control to ensure consistency and purity.

  • Scale-Up: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted pyridines or pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Uniqueness: Compared to similar compounds, 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid has a unique combination of functional groups that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-6-8(10(18)19)5-16-17(6)9-3-2-7(4-15-9)11(12,13)14/h2-5H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUOVGDXFAZAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926247-69-0
Record name 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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